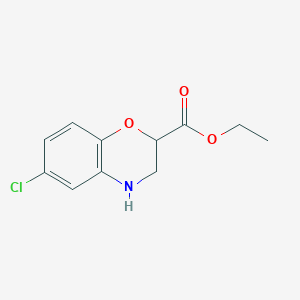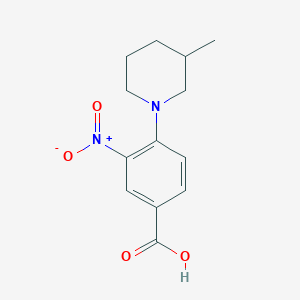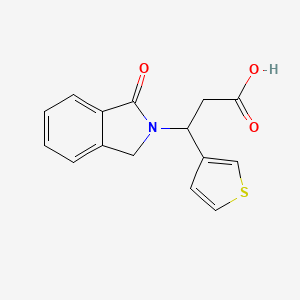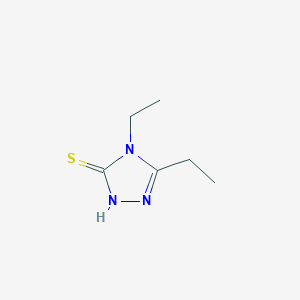
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
概要
説明
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound that serves as a key intermediate in the synthesis of various tetrahydroisoquinoline derivatives. These derivatives are of significant interest due to their presence in a wide range of biologically active molecules and pharmaceutical agents. The compound's structure allows for various modifications, making it a versatile precursor in synthetic organic chemistry.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives has been explored through various methods. An improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines was developed using aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines, which provided insights into the actions at adrenoceptors . Another approach involved the direct C-1 arylation of N-methyl-1,2,3,4-tetrahydroisoquinolines via coupling of α-amino carbanions derived from Lewis acid complexed tetrahydroisoquinolines with in situ generated arynes, offering a new synthetic route to cryptostyline alkaloids . Additionally, diastereoselective alkylation at the 1-position of phenylalanine-derived precursors has been used to synthesize the alkaloid (+)-corlumine .
Molecular Structure Analysis
The molecular structure of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate derivatives has been elucidated using various analytical techniques. X-ray structural analysis has been employed to establish the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which are closely related to the compound of interest . These studies provide valuable information on the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroisoquinoline derivatives has been explored in several studies. For instance, unusual oxidation with thionyl chloride has been used to synthesize methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates, demonstrating the versatility of thionyl chloride as an oxidant . The Pictet-Spengler reaction has also been utilized to synthesize conformationally constrained tyrosine analogues, showcasing the compound's potential in creating bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. The protonation behavior of aminomethyl-THIQs was investigated through pKa measurement and NMR, revealing that these compounds are substantially monoprotonated at physiological pH . The diastereoselective synthesis of tetrahydroquinoline-4-carboxylic esters further highlights the importance of stereochemistry in determining the physical properties of these molecules . Additionally, the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles demonstrates the compound's stability and reactivity under various conditions .
科学的研究の応用
Synthesis of Alkaloids
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate plays a crucial role in the synthesis of various alkaloids, including (+)-corlumine. The process involves the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors, leading to the production of enantiomerically pure 1-substituted tetrahydroisoquinolines (Huber & Seebach, 1987).
Derivatives and Characterization
Researchers have successfully prepared derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including its hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative. These substances have been fully characterized through elemental analyses, NMR spectra, and optical rotation, contributing significantly to the understanding of this compound's chemical nature (Jansa, Macháček, & Bertolasi, 2006).
Novel Synthesis Methods
Innovative methods for synthesizing derivatives of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate have been explored. For instance, an unusual oxidation method using thionyl chloride has been developed to create 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates, which showcases the versatility and potential applications of this compound in synthetic chemistry (Beattie & Hales, 1992).
Safety And Hazards
将来の方向性
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
特性
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNGWXICCHJHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000757 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
CAS RN |
79815-19-3, 57060-86-3 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)
![5-[(Z)-phenylmethylidene]-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B1309250.png)
![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1309251.png)
![4-[2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)ethyl]benzenesulfonamide](/img/structure/B1309255.png)


![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)


![(E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B1309275.png)

![5-[[Amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-5-oxopentanoic acid](/img/structure/B1309278.png)

